(E)-6-(3,4,5-trimethoxystyryl)benzofuran-4-ol
CAS No.:
Cat. No.: VC17257794
Molecular Formula: C19H18O5
Molecular Weight: 326.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H18O5 |
|---|---|
| Molecular Weight | 326.3 g/mol |
| IUPAC Name | 6-[(E)-2-(3,4,5-trimethoxyphenyl)ethenyl]-1-benzofuran-4-ol |
| Standard InChI | InChI=1S/C19H18O5/c1-21-17-10-13(11-18(22-2)19(17)23-3)5-4-12-8-15(20)14-6-7-24-16(14)9-12/h4-11,20H,1-3H3/b5-4+ |
| Standard InChI Key | CKGOZQOFJSRSSW-SNAWJCMRSA-N |
| Isomeric SMILES | COC1=CC(=CC(=C1OC)OC)/C=C/C2=CC(=C3C=COC3=C2)O |
| Canonical SMILES | COC1=CC(=CC(=C1OC)OC)C=CC2=CC(=C3C=COC3=C2)O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
(E)-6-(3,4,5-Trimethoxystyryl)benzofuran-4-ol features a benzofuran scaffold—a fused benzene and furan ring system—substituted at position 6 with a styryl group bearing 3,4,5-trimethoxy substituents. The hydroxyl group at position 4 introduces polarity, while the (E)-configuration of the styryl double bond ensures spatial separation of the methoxy groups and benzofuran moiety . The molecular formula is , with a calculated molecular weight of 340.37 g/mol.
Table 1: Key Structural Features
| Feature | Description |
|---|---|
| Core structure | Benzofuran (fused benzene-furan system) |
| Substituents | - Styryl group at C6 with 3,4,5-trimethoxy - Hydroxyl group at C4 |
| Stereochemistry | (E)-configuration of the styryl double bond |
| Molecular formula | |
| Molecular weight | 340.37 g/mol |
Physicochemical Characteristics
The compound’s lipophilicity is enhanced by the methoxy groups, which may facilitate membrane permeability, while the hydroxyl group at C4 contributes to hydrogen bonding potential . Predicted solubility in polar aprotic solvents (e.g., DMSO) aligns with similar benzofuran derivatives . The (E)-configuration optimizes steric interactions, potentially enhancing target binding compared to the (Z)-isomer.
Synthetic Pathways and Modifications
Core Benzofuran Synthesis
The benzofuran core is typically synthesized via cyclization of 2-hydroxyacetophenone derivatives. For example, acid-catalyzed cyclization of 2-hydroxy-4-methoxyacetophenone yields the benzofuran scaffold, which is then functionalized at C6 through cross-coupling reactions .
Hydroxylation at C4
Post-functionalization hydroxylation is achieved via demethylation of a protected methoxy group. For instance, boron tribromide (BBr₃) selectively removes the methyl group at C4, yielding the final hydroxylated product.
Table 2: Representative Synthetic Route
| Step | Reaction Type | Reagents/Conditions | Yield (%) |
|---|---|---|---|
| 1 | Cyclization | H₂SO₄, 110°C, 6h | 65–70 |
| 2 | Heck coupling | Pd(OAc)₂, PPh₃, DMF, 80°C | 50–55 |
| 3 | Demethylation | BBr₃, CH₂Cl₂, −78°C to RT | 75–80 |
Biological Activities and Mechanisms
Antiviral Activity
Benzofuran derivatives, including structurally related compounds, exhibit potent antiviral effects by modulating the STING (stimulator of interferon genes) pathway. Activation of STING triggers interferon-I (IFN-I) production, enhancing innate immunity against viral pathogens . In luciferase assays, benzofurans induced IFN-β promoter activity in a STING-dependent manner, with EC₅₀ values in the nanomolar range for SARS-CoV-2 inhibition . Mutagenesis studies confirm direct STING binding, suggesting a similar mechanism for (E)-6-(3,4,5-trimethoxystyryl)benzofuran-4-ol .
Anticancer Prospects
While direct evidence is lacking, benzofuran derivatives are known to inhibit breast cancer cell proliferation via tubulin polymerization disruption or topoisomerase inhibition . The styryl group’s conjugation system may enable intercalation into DNA, a hypothesis supported by docking studies of analogous compounds .
Pharmacological Applications and Future Directions
Antiviral Therapeutics
The compound’s STING agonist activity positions it as a candidate for broad-spectrum antiviral development. Preclinical models show benzofurans reduce HCoV-229E and SARS-CoV-2 viral titers by 3–4 logs at 100 nM . Combination therapies with direct-acting antivirals could synergize to overcome resistance .
Antimicrobial Formulations
Structural optimization could enhance potency against multidrug-resistant bacteria. Derivatives with halogen substitutions at C5 exhibit improved MIC profiles, suggesting a tunable scaffold .
Oncological Research
Further studies should evaluate cytotoxicity in cancer cell lines and mechanisms like apoptosis induction. The hydroxyl group’s redox activity may also confer pro-oxidant effects in tumor microenvironments .
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